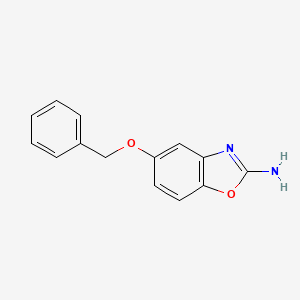

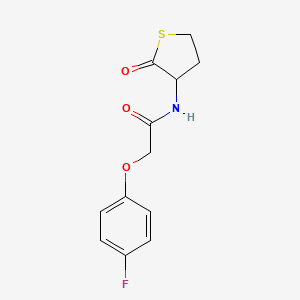

(E)-N-(2-Methoxy-4-methylsulfanylbutyl)-3-thiophen-3-ylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-Methoxy-4-methylsulfanylbutyl)-3-thiophen-3-ylprop-2-enamide (MMB-2201) is a synthetic cannabinoid that belongs to the family of indole-based compounds. It was first synthesized in 2012 by a team of researchers at Pfizer. MMB-2201 is known to bind to the CB1 and CB2 receptors in the endocannabinoid system, which is responsible for regulating various physiological and psychological processes in the body. The compound has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to mimic the effects of natural cannabinoids.

Applications De Recherche Scientifique

Enamine Chemistry and Alkylation

The preparation and alkylation of cyclic and non-cyclic enamino-thiones, which are structurally related to the specified compound, have been extensively studied. These enamino-thiones undergo reactions with alkyl iodides to yield S-alkylated iminium iodides in quantitative yields. The research highlights the utility of these compounds in synthesizing a variety of structurally complex molecules with potential applications in medicinal chemistry and material science (Rasmussen, Shabana, & Lawesson, 1981).

Synthesis of Unsaturated Amides

A study focused on the new synthesis of α,β-unsaturated N-methoxy-N-methylamides demonstrates the relevance of compounds bearing methoxy and amide functionalities. This research is significant for the development of chemical synthesis methodologies, providing a foundation for the creation of novel compounds with potential applications in pharmaceuticals and agrochemicals (Beney, Boumendjel, & Mariotte, 1998).

Fluorescence and Dye Chemistry

The use of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in synthesizing color-tunable fluorophores showcases the application of sulfur-containing compounds in developing new fluorescent dyes. These compounds exhibit a range of fluorescence emissions, demonstrating their potential use in creating advanced materials for optical and electronic applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Asymmetric Diels-Alder Reactions

Research into the asymmetric Diels-Alder reactions of enantiopure 3-(alkylsulfinyl)-1-methoxy-1,3-butadienes underscores the importance of sulfinyl and methoxy groups in enantioselective synthesis. This study contributes to the field of asymmetric catalysis, offering pathways to synthesize chiral molecules that are crucial in pharmaceutical development (Aversa et al., 1997).

Histone Deacetylase Inhibition

The discovery of specific compounds as histone deacetylase (HDAC) inhibitors illustrates the therapeutic potential of molecules with similar functional groups in treating cancer. These inhibitors block cancer cell proliferation and induce apoptosis, highlighting the medicinal applications of these chemical entities (Zhou et al., 2008).

Propriétés

IUPAC Name |

(E)-N-(2-methoxy-4-methylsulfanylbutyl)-3-thiophen-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S2/c1-16-12(6-7-17-2)9-14-13(15)4-3-11-5-8-18-10-11/h3-5,8,10,12H,6-7,9H2,1-2H3,(H,14,15)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAFDRSNIVASAO-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCSC)CNC(=O)C=CC1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CCSC)CNC(=O)/C=C/C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2687962.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone](/img/structure/B2687968.png)

![Benzyl({2-[benzyl(methyl)amino]ethyl})amine](/img/structure/B2687970.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2687971.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2687977.png)

![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2687981.png)

![4-tert-butyl-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2687982.png)